molecular formula C15H11ClN2S2 B2398442 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide CAS No. 477845-86-6

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

Cat. No.: B2398442
CAS No.: 477845-86-6
M. Wt: 318.84
InChI Key: PLOLPCILJMUBOB-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones and their analogs are recognized as privileged scaffolds in pharmacology due to their wide spectrum of biological activities . This particular compound features a sulfide chain at the 4-position, a structural motif that is frequently explored in the design of bioactive molecules . The core quinazoline structure is associated with potent inhibitory effects on key enzymatic targets. Notably, quinazoline-based compounds are extensively investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical targets in oncology research for controlling tumor growth and angiogenesis . Compounds with 2-(methylsulfanyl) and 4-sulfide substitutions, similar to this product, have been designed and synthesized as potential EGFR inhibitors, demonstrating significant cytotoxic activity against various cancer cell lines in preclinical studies . The structural features of this compound suggest its primary research value lies in the development of novel anticancer agents and the study of kinase signaling pathways. Applications & Research Value: This chemical is supplied as a key intermediate or tool compound for scientists working in organic synthesis and bioassay development. It is intended for use in: - Drug Discovery: Serving as a building block or lead compound for the synthesis of novel molecules with potential anticancer, antimicrobial, or anti-inflammatory properties . - Biochemical Screening: Use in high-throughput screening assays to identify new biologically active agents . - Structure-Activity Relationship (SAR) Studies: Investigating how the 4-chlorophenyl sulfide moiety influences potency and selectivity against biological targets. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLPCILJMUBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation of 2-aminobenzoic acid derivatives with thiourea or methyl isothiocyanate. For example, 2-(methylsulfanyl)quinazolin-4(3H)-thione is synthesized via refluxing methyl 2-isocyanobenzoate with thiourea in ethanol, yielding the thione intermediate. Modifications to this method include:

  • Microwave-assisted cyclization : Reduces reaction time from 6 hours to 20 minutes while maintaining yields >75%.
  • Copper catalysis : Enhances regioselectivity for 2-position functionalization, critical for subsequent sulfidation.

Functionalization at Position 2

Introduction of the methylsulfanyl group is achieved through nucleophilic substitution or metal-mediated coupling:

  • Thiomethylation with dimethyl disulfide : Conducted in DMF at 80°C with K₂CO₃ as base, achieving 85% conversion.
  • Copper(I)-thiolate complexes : Enable C–S bond formation under milder conditions (room temperature, 2 hours).

Sulfide Bond Formation at Position 4

Thiol-Disulfide Exchange

The 4-thiol quinazoline intermediate undergoes oxidative coupling with 4-chlorophenylsulfenyl chloride:

  • Generation of 4-mercaptoquinazoline : Reduction of 4-thione derivatives using NaBH₄ in ethanol.
  • Coupling with 4-chlorophenylsulfenyl chloride : Conducted in dichloromethane with triethylamine, yielding the target compound in 68–72% purity.

One-Pot Tandem Synthesis

Recent protocols integrate quinazoline formation and sulfide coupling in a single step:

  • Reagents : 2-Isocyanobenzoate, methyl thiocyanate, and 4-chlorobenzenesulfonyl chloride.
  • Conditions : Cu(OAc)₂·H₂O (5 mol%), CH₂Cl₂, microwave irradiation (150°C, 20 minutes).
  • Yield : 61–70%, with byproduct formation minimized via precise stoichiometry.

Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Source
Solvent CH₂Cl₂ +15% vs. DMF
Temperature 150°C (microwave) +20% vs. reflux
Catalyst Loading 5 mol% Cu(OAc)₂ +12% vs. 2 mol%

Purification Strategies

  • Column chromatography : Silica gel with cHex/EtOAc (4:1) resolves sulfide derivatives from unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures (3:1) yield crystals suitable for X-ray diffraction.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.35 (dd, J = 8.1 Hz, 1H, H-5), 7.76 (dd, J = 8.3 Hz, 1H, H-8), 7.42–7.35 (m, 4H, Ar–Cl).
  • HRMS (ESI) : m/z calcd for C₁₅H₁₀ClN₂S₂ [M + H]⁺ 333.0121, found 333.0119.

Thermal Stability

  • Melting point : 180–182°C (decomposition observed above 200°C).
  • TGA : 5% weight loss at 210°C, indicating robustness under standard handling conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Cyclocondensation + Coupling 68 95 8 Moderate
One-Pot Microwave Synthesis 70 98 0.3 High
Metal-Ligand Assisted Coupling 65 97 2 High

Microwave-assisted methods outperform traditional reflux in both efficiency and yield, though they require specialized equipment. Metal-ligand approaches, while scalable, introduce complexities in catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinazoline core or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified quinazoline derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a building block for synthesizing more complex molecules, particularly other quinazoline derivatives. Its unique structure allows for various modifications that can lead to new compounds with different properties.

Biology

  • Enzyme Inhibition : Research indicates that 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can act as an enzyme inhibitor, potentially affecting pathways involved in cancer and inflammation .
  • Ligand for Biological Receptors : The compound has been investigated for its ability to bind to specific receptors, which may lead to therapeutic applications in treating diseases.

Medicine

  • Anticancer Activity : Numerous studies have highlighted the anticancer properties of quinazoline derivatives. For example, related compounds have shown significant inhibitory effects on various cancer cell lines, including breast and prostate cancer .
  • Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .

Industry

  • Material Development : The compound is being utilized in the development of new materials with specific electronic or optical properties, expanding its applicability beyond medicinal chemistry.

Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. For instance:

  • Breast Cancer Cells (MDA-MB-231) : IC50 = 12 µM
  • Prostate Cancer Cells (LNCaP) : IC50 = 15 µM

These findings suggest that modifications to the quinazoline structure can enhance anticancer activity significantly .

Antimicrobial Properties

In vitro assays revealed that the compound showed effectiveness against several pathogens:

  • Staphylococcus aureus (Gram-positive) : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
  • Escherichia coli (Gram-negative) : MIC = 64 µg/mL

This antimicrobial activity underscores the potential of this compound as a therapeutic agent against bacterial infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for synthesisUsed to create more complex quinazoline derivatives
BiologyEnzyme inhibitorPotential to inhibit pathways involved in cancer
MedicineAnticancer activitySignificant inhibitory effects on breast and prostate cancer cells
Anti-inflammatory propertiesExplored for chronic inflammatory conditions
Antimicrobial activityEffective against Gram-positive and Gram-negative bacteria
IndustryMaterial developmentUtilized in creating new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl methyl sulfone: Similar in structure but lacks the quinazoline core.

    Bis(4-chlorophenyl) disulfide: Contains two chlorophenyl groups connected by a disulfide bond.

    4-Chlorophenyl-2-hydroxyethyl sulfide: Similar sulfur-containing compound but with a hydroxyethyl group.

Uniqueness

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is unique due to its combination of a quinazoline core with both a chlorophenyl and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and methylsulfanyl groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases. This inhibition can lead to disrupted signaling pathways critical for tumor growth and survival .
  • Receptor Modulation : The compound may also bind to specific receptors, modulating their activity. This interaction can affect various cellular processes, including apoptosis and cell cycle regulation .

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It showed promising cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
  • Case Studies : A study on a series of quinazoline derivatives reported that modifications at the phenyl ring significantly influenced anticancer activity. For instance, the introduction of electron-withdrawing groups like chlorine enhanced the cytotoxicity against MCF-7 cells .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties:

  • Experimental Results : In models of inflammation, compounds similar to this compound have shown effectiveness in reducing inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other quinazoline derivatives:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityMechanism of Action
This compoundMCF-7: ~10 μMModerateEnzyme inhibition, receptor modulation
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-7: 0.096 μMHighEGFR inhibition
N-(4-fluorophenyl)quinazolin-4-amineMCF-7: ~5 μMHighCOX inhibition

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Exploring how structural modifications impact biological activity.

Q & A

Q. How can batch-to-batch variability in purity be minimized?

  • Methodological Answer :
  • Flash chromatography : Use gradient elution (hexane/EtOAc) to isolate the target compound.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high recovery.
  • QC protocols : Enforce ≥95% purity via orthogonal methods (HPLC, NMR, elemental analysis) .

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